![molecular formula C23H21FN4O4 B2471600 methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate CAS No. 1421452-07-4](/img/structure/B2471600.png)
methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
The synthesis of similar compounds often involves acylation of a base compound by a specific chloride . For example, the preparation of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was achieved via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Imidazo[1,2-b]Pyrazole Derivatives : Methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate is synthesized as part of a broader group of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives, demonstrating the chemical flexibility and potential for creating diverse compounds (Pilgram, 1980).
Formation of Novel Compounds : These derivatives can be reacted with various chemicals, leading to the formation of novel compounds with potential pharmaceutical applications, like anti-inflammatory agents (Sunder & Maleraju, 2013).
Potential Antipsychotic Agents : Certain derivatives demonstrate antipsychotic-like profiles in behavioral animal tests, offering a new avenue for the development of antipsychotic medications (Wise et al., 1987).
Chemical Reactivity and Applications
Versatile Reactivity : The chemical structure of these derivatives allows for a range of reactions with other agents, facilitating the synthesis of pyrazole, thiazole, and thiadiazole derivatives, thus highlighting its versatility in chemical synthesis (Khalil, Sayed, & Raslan, 2012).
Supramolecular Structures and Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives, including the one , are studied for their supramolecular architectures and antioxidant activities, indicating potential in biomedical research (Chkirate et al., 2019).
Potential Pharmacological Properties
Antioxidant and Antimicrobial Activities : Derivatives are synthesized and evaluated for their antioxidant and antimicrobial activities, suggesting their potential use in medical and pharmaceutical fields (Bassyouni et al., 2012).
Cytotoxic Activities : The compounds synthesized from these derivatives have been screened for cytotoxic activities, indicating their potential use in cancer research and therapy (Hegazi et al., 2010).
Antiulcer and Antisecretory Activities : Certain derivatives are tested for histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities, showing promise in gastrointestinal disorder treatments (Katsura et al., 1992).
Herbicidal Activity : Some derivatives exhibit high bioactivity as herbicides, indicating potential agricultural applications (Zhou et al., 2010).
Mechanism of Action
properties
IUPAC Name |
methyl 2-[[2-[7-ethyl-6-(4-fluorophenyl)-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-3-15-20(13-8-10-14(24)11-9-13)27-28-18(22(30)26-21(15)28)12-19(29)25-17-7-5-4-6-16(17)23(31)32-2/h4-11,18H,3,12H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJHWVBFKZQNNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2NC(=O)C(N2N=C1C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate |
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